5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2/c1-2-5-3-4-10-11(5)6(7,8)9/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHPBNWGWYLSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Ethynyl-1-(trifluoromethyl)-1H-pyrazole
High-Value Intermediate for Fragment-Based Drug Discovery (FBDD) & Bioisostere Development [1]
Part 1: Executive Summary & Chemical Identity
The Strategic Value of the
For drug developers, this compound offers two critical advantages:
-
Metabolic Stability: The
bond is metabolically robust, blocking standard N-dealkylation pathways common in cytochrome P450 metabolism. -
"Click" Versatility: The C5-ethynyl handle is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the rapid generation of 1,4-disubstituted 1,2,3-triazole libraries.
Chemical Data & Identification
As this specific derivative is often synthesized on-demand rather than stockpiled as a commodity chemical, commercial indexing is fragmented. Researchers should utilize the Precursor CAS for procurement and synthesis.
| Property | Data |
| Compound Name | 5-Ethynyl-1-(trifluoromethyl)-1H-pyrazole |
| PubChem CID | 146013521 |
| Molecular Formula | |
| Molecular Weight | 160.09 g/mol |
| Primary Precursor | 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde |
| Precursor CAS | 2091369-84-3 |
| Physical State | Low-melting solid or oil (Predicted) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
Part 2: Synthesis Protocol (Seyferth-Gilbert Homologation)
Rationale: Direct electrophilic fluorination of N-H pyrazoles to install
Reaction Scheme Visualization
Figure 1: Synthesis via Bestmann-Ohira Reagent. This mild protocol preserves the electron-deficient pyrazole ring.
Step-by-Step Methodology
Materials:
-
1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)
-
Bestmann-Ohira Reagent (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Methanol (Anhydrous)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the aldehyde (1.0 eq) in anhydrous methanol (0.1 M concentration).
-
Reagent Addition: Add Potassium Carbonate (2.0 eq) followed by the dropwise addition of Bestmann-Ohira reagent (1.2 eq) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:1). The aldehyde spot will disappear, and a less polar alkyne spot will appear.
-
Quench: Dilute with saturated
solution and extract with Dichloromethane (DCM) (3x). -
Purification: Dry organic layers over
, concentrate in vacuo, and purify via silica gel flash chromatography.-
Note: The
group renders the product volatile. Do not apply high vacuum for extended periods.
-
Part 3: Applications in Drug Discovery (Click Chemistry)
The primary utility of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is as a "warhead" for generating diversity-oriented libraries. The
CuAAC Workflow (Copper-Catalyzed Azide-Alkyne Cycloaddition)
This protocol describes coupling the 5-ethynyl pyrazole with a generic Azide (
Figure 2: Standard CuAAC protocol for library generation.
Experimental Notes for Optimization:
-
Copper Source: If the
pyrazole shows signs of instability, switch from /Ascorbate to CuI/DIPEA in THF to run the reaction under strictly anhydrous conditions. -
Electronic Effects: The electron-poor nature of the pyrazole ring makes the alkyne slightly more electrophilic, often accelerating the rate of cycloaddition compared to phenyl-alkynes.
Part 4: Safety & Stability (Critical Control Points)
-
N-CF3 Hydrolysis Risk: While
is generally stable, it can be susceptible to hydrolysis under strongly basic conditions at high temperatures (e.g., NaOH at reflux), releasing fluoride ions. The Seyferth-Gilbert method (using at RT) is specifically chosen to mitigate this risk. -
Volatility: Low molecular weight fluorinated pyrazoles sublime easily. Store the purified alkyne at -20°C in a sealed vial.
-
Energetic Reagents: The Bestmann-Ohira reagent is a diazo compound. Handle behind a blast shield and avoid friction/shock.
References
-
PubChem. (n.d.). 5-ethynyl-1-(trifluoromethyl)-1h-pyrazole (CID 146013521).[2] National Library of Medicine. Retrieved from [Link]
-
RSC Advances. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Royal Society of Chemistry. Retrieved from [Link]
- Müller, S., et al. (1996). Seyferth-Gilbert Homologation: A Standard Protocol. Synthetic Communications. (General protocol reference for Bestmann-Ohira reagent usage).
Sources
Technical Guide: Solubility and Handling of 5-Ethynyl-1-(trifluoromethyl)-1H-pyrazole in DMSO
Executive Summary
This guide details the solubility profile, preparation protocols, and stability considerations for 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole (CAS: Not widely indexed; PubChem CID: 146013521) in Dimethyl Sulfoxide (DMSO).
Designed for medicinal chemists and assay scientists, this document addresses the lack of empirical literature for this specific derivative by synthesizing physicochemical principles of fluorinated pyrazoles with standard solvatochromic models. The presence of the trifluoromethyl (-CF₃) group at the N1 position significantly alters the dipole moment and lipophilicity compared to non-fluorinated analogs, mandating specific handling protocols to prevent precipitation in aqueous buffers and degradation of the terminal alkyne.
Physicochemical Profile & Solubility Logic
To understand the solubility behavior of this compound in DMSO, we must analyze its structural determinants.
| Property | Value (Predicted/Empirical) | Impact on DMSO Solubility |
| Molecular Weight | 160.09 g/mol | High. Low MW facilitates rapid dissolution. |
| LogP (Octanol/Water) | ~1.6 – 1.9 | Favorable. Moderate lipophilicity indicates excellent compatibility with DMSO's organic character. |
| H-Bond Donors | 0 (Pyrazolic N is substituted) | Neutral. Lack of NH donors reduces crystal lattice energy, aiding solubility. |
| Key Functional Group | Terminal Alkyne (-C≡CH) | Reactive. The acetylenic proton is weakly acidic; stability in wet DMSO is a concern. |
| Key Functional Group | Trifluoromethyl (-CF₃) | Enhancer. The -CF₃ group disrupts crystal packing and increases solubility in polar aprotic solvents. |
Expert Insight: The 1-trifluoromethyl group is a strong electron-withdrawing group (EWG). It pulls electron density away from the pyrazole ring, making the system less basic but increasing the acidity of the terminal alkyne proton at C5. While DMSO is an excellent solvent for this compound (likely soluble >100 mM), its basicity (pKa ~35) and hygroscopic nature can catalyze the deprotonation or oxidative coupling of the alkyne over long storage periods.
Theoretical vs. Practical Solubility
While specific saturation limits for this catalog compound are rarely published, structural analogs (e.g., 1-methyl-5-trifluoromethyl-pyrazoles) exhibit solubility in DMSO exceeding 50 mg/mL (approx. 300 mM).
Recommended Concentration Limits
-
Master Stock: 100 mM (Recommended for storage).
-
Working Stock: 10 mM or 20 mM (Standard for High-Throughput Screening).
-
Assay Limit: Solubility in aqueous buffer (e.g., PBS with 1% DMSO) will likely drop to <100 µM due to the lipophilic -CF₃ group.
Protocol: Preparation of Validated Stock Solutions
This protocol ensures the creation of a homogeneous, stable stock solution free of micro-precipitates.
Reagents Required[1][2][3][4]
-
Compound: 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole (>95% purity).
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Workflow
-
Gravimetric Analysis: Weigh approximately 16 mg of the compound into the amber vial. Record exact mass to 0.01 mg.
-
Volume Calculation: Calculate the required DMSO volume for a 100 mM stock.
-
Solvation: Add half the calculated volume of Anhydrous DMSO.
-
Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at room temperature (25°C) for 2 minutes. Note: Avoid heating above 40°C to prevent alkyne degradation.
-
Final Dilution: Add the remaining DMSO to reach the target volume. Vortex again.
-
Visual QC: Inspect against a dark background. The solution must be perfectly clear. Any turbidity indicates moisture contamination or impurities.
Diagram: Solvation & QC Workflow
Figure 1: Step-by-step workflow for preparing a verified 100 mM stock solution.
Stability & Storage: The "Wet DMSO" Trap
The primary risk to the solubility and integrity of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is water absorption . DMSO is hygroscopic; it can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.
The Mechanism of Failure
-
Precipitation: As water content increases, the solubility of the lipophilic fluorinated pyrazole decreases drastically ("crashing out").
-
Chemical Degradation: The terminal alkyne is susceptible to hydration or Glaser coupling (dimerization) in the presence of trace metals and moisture.
Storage Protocol (Self-Validating System)
To ensure data integrity over time, follow this storage logic:
-
Container: Use polypropylene (PP) or cyclic olefin copolymer (COC) plates/tubes. Avoid polystyrene for long-term DMSO storage.
-
Temperature: Store at -20°C or -80°C .
-
Freeze-Thaw Cycles: Limit to <5 cycles . Repeated freezing promotes crystal nucleation.
-
Thawing: Thaw at room temperature. Vortex immediately upon thawing to redissolve any concentration gradients or micro-crystals formed during freezing.
Diagram: Stability & Degradation Pathways
Figure 2: Impact of environmental factors on compound stability in DMSO.
Safety Considerations
-
Permeability: DMSO is a penetration enhancer. It will carry the fluorinated pyrazole through the skin and into the bloodstream.
-
Fluorine Toxicity: While the specific toxicology of this derivative is likely uncharacterized, fluorinated heterocycles can be metabolically stable and persistent.
-
PPE: Always handle DMSO solutions with Nitrile gloves (Latex is permeable to DMSO). Work in a fume hood.
References
-
PubChem. (n.d.). 5-ethynyl-1-(trifluoromethyl)pyrazole (CID 146013521).[1] National Library of Medicine. Retrieved from [Link]
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for LogP and solubility).
-
Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]
-
Gaylord Chemical. (2020). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link]
Sources
Foreword: The Trifluoromethyl Group and the Pyrazole Core - A Synergy of Potency and Versatility
An In-depth Technical Guide to 1-Trifluoromethyl-1H-Pyrazole Derivatives
In the landscape of modern chemical research, the strategic combination of privileged scaffolds with potent functional groups is a cornerstone of innovation. The 1-trifluoromethyl-1H-pyrazole moiety is a quintessential example of such a synergy. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a stable, planar core that is ripe for functionalization and capable of engaging in various biological interactions like hydrogen bonding and π-stacking[1][2]. When this core is decorated with a trifluoromethyl (CF3) group, its physicochemical properties are dramatically enhanced. The CF3 group is a well-established bioisostere for a methyl group but imparts superior metabolic stability, increased lipophilicity, and can significantly improve binding affinity to target proteins[3]. This guide provides an in-depth exploration of the synthesis, biological activities, and applications of this powerful chemical motif, tailored for researchers, scientists, and professionals in drug and agrochemical development.
Part 1: Strategic Synthesis of 1-Trifluoromethyl-1H-Pyrazole Derivatives
The synthetic approach to trifluoromethylated pyrazoles is non-trivial, with regioselectivity and the introduction of the fluorine-containing group being primary challenges. The choice of methodology is dictated by the desired substitution pattern and the availability of starting materials.
Cycloaddition Reactions: The Power of [3+2] Assembly
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, stands out as a powerful and versatile method for constructing the pyrazole ring with inherent control over atom placement.
-
Mechanism Rationale : This approach involves the reaction of a 1,3-dipole (like a diazo compound or a nitrile imine) with a dipolarophile (like an alkyne or alkene). The concerted nature of this reaction often leads to high regioselectivity, which is critical for establishing structure-activity relationships (SAR).
A particularly effective modern protocol involves a three-component reaction using aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP)[4]. This method is advantageous due to the use of BTP, an inexpensive and environmentally benign liquid, and it avoids the need for potentially explosive trifluoromethyldiazomethane[4].
Another key cycloaddition strategy utilizes in-situ generated trifluoroacetonitrile imines, which react readily with enones to form 5-acyl-pyrazolines. These intermediates can then be selectively oxidized to yield the aromatic pyrazole core[5]. The choice of solvent during the oxidation step critically dictates the final product, allowing for either the retention or removal of the acyl group, thus providing access to two different classes of polysubstituted 3-trifluoromethylpyrazoles from a common precursor[5].
Experimental Protocol: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles[4]
-
To a solution of aldehyde (1.0 mmol) in acetonitrile (3.0 mL) is added tosyl hydrazide (1.1 mmol). The mixture is stirred at room temperature for 1 hour to form the corresponding tosylhydrazone.
-
To the resulting mixture, 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 mmol) is added, followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol). DBU was found to be uniquely effective as a base in this reaction[4].
-
The reaction mixture is stirred at 60 °C for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)pyrazole derivative.
Condensation with Trifluoromethylated Synthons
The classical approach to pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For trifluoromethylated pyrazoles, this requires a trifluoromethylated 1,3-diketone precursor.
-
Causality of Reagent Choice : The reaction of a compound like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine provides a direct, one-step procedure to a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole[6]. The subsequent separation and functionalization of these key isomers are critical for their use as building blocks in medicinal and agrochemical chemistry[6].
Direct N-Trifluoromethylation
While many methods install a CF3 group on the carbon backbone, direct trifluoromethylation of the pyrazole nitrogen presents a unique challenge. A novel one-pot synthesis has been developed that utilizes di-Boc trifluoromethylhydrazine[3].
-
Workflow Rationale : This method involves the in-situ generation of transient trifluoromethylhydrazine hydrochloride from a stable di-Boc precursor. This highly reactive intermediate is immediately trapped by a 1,3-dicarbonyl compound, leading to the formation of N-CF3 substituted pyrazoles. Careful optimization of the acid, solvent, and temperature is crucial to minimize the formation of undesired des-CF3 byproducts[3].
Caption: Comparative workflows for the synthesis of the 1-trifluoromethyl-1H-pyrazole core.
Part 2: Biological Activity & Applications
The unique electronic properties conferred by the CF3 group make these pyrazole derivatives highly effective modulators of biological systems, with wide-ranging applications in medicine and agriculture.
Medicinal Chemistry Applications
Anti-inflammatory Agents: COX-2 Inhibition
The trifluoromethyl-pyrazole scaffold is famously represented in the anti-inflammatory drug Celecoxib[4]. Pyrazole derivatives are potent and often selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
-
Mechanism of Action : COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. The CF3 group often plays a crucial role in fitting into a side pocket of the COX-2 active site, contributing to selectivity. A series of trifluoromethyl–pyrazole–carboxamide derivatives have been synthesized and evaluated for their inhibitory activities against COX-1 and COX-2[2].
Caption: Mechanism of action for CF3-pyrazole derivatives as selective COX-2 inhibitors.
Antimicrobial and Antitumor Activities
Numerous studies have demonstrated the potent antibacterial and antifungal properties of trifluoromethyl-pyrazole derivatives[7][8][9].
-
Antibacterial : Novel N-(trifluoromethyl)phenyl substituted pyrazoles have shown significant growth inhibition of antibiotic-resistant Gram-positive bacteria, including MRSA, and are effective at preventing and eradicating biofilms[10]. The mode of action appears to be broad, suggesting targets that have a global effect on bacterial cell function[10].
-
Antitumor : The pyrazole nucleus is a versatile scaffold for developing new chemotherapeutic agents[11]. While specific mechanisms for trifluoromethylated derivatives are still under intense investigation, their ability to induce apoptosis and inhibit cell proliferation has been noted.
Agrochemical Applications
The impact of this scaffold extends deeply into agriculture, providing solutions for pest control and crop protection.
Insecticides: GABA Receptor Antagonism
The phenylpyrazole family, which includes the highly successful insecticide Fipronil, acts on the central nervous system of insects[12].
-
Mechanism of Action : These compounds are non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel. GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride channel, trifluoromethyl-pyrazole insecticides cause hyperexcitation of the insect's central nervous system, leading to paralysis and death[12]. This mode of action provides excellent efficacy against a broad spectrum of pests.
Caption: Antagonism of the insect GABA receptor by trifluoromethyl-phenylpyrazole insecticides.
Fungicides, Herbicides, and Molluscicides
-
Fungicides : Pyrazole amides like Fluxapyroxad and Penthiopyrad are potent succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain and providing broad-spectrum disease control in crops[13].
-
Molluscicides : Specific 5-trifluoromethyl-phenylpyrazolones have demonstrated potent lethal activity against land snails, surpassing the efficacy of current standards like methomyl. The mechanism is believed to be a dual action of gastrointestinal toxicity and antagonism of GABAA-glutamate chloride ion channels[12].
-
Plant Growth Regulators : Certain pyrazole derivatives have also shown potential as substitutes for natural plant hormones like auxin, effectively regulating the growth and development of seedlings[14].
| Compound Class | Application | Target/Mechanism | Efficacy Data Example | Reference |
| Phenylpyrazolones | Molluscicide | GABAA-GluCl Antagonism | LC50 = 0.58 mg/mL (Compound 16 vs. E. cartusiana) | [12] |
| Pyrazole Amides | Insecticide | Ryanodine Receptor Modulation | >60% mortality at 5 mg/L (vs. M. separata) | [13] |
| Pyrazole Amides | Fungicide | Succinate Dehydrogenase Inhibition (SDHI) | Effective control of various fungal diseases | [13] |
| N-(TFMP)-Pyrazoles | Antibacterial | Global effect on cell function | Potent against vancomycin-resistant isolates | [10] |
| Pyrazole Carboxamides | Anti-inflammatory | Selective COX-2 Inhibition | Comparable activity to reference drugs | [2][15] |
Table 1: Summary of Biological Activities and Quantitative Data for Selected 1-Trifluoromethyl-1H-Pyrazole Derivatives.
Part 3: Future Outlook
The 1-trifluoromethyl-1H-pyrazole scaffold is far from being fully exploited. Future research will likely focus on several key areas:
-
Development of Novel Synthetic Methods : Creating more efficient, scalable, and environmentally friendly syntheses will accelerate discovery.
-
Exploration of New Biological Targets : While COX and GABA receptors are well-established targets, the versatility of this scaffold suggests it could be adapted to modulate other enzymes, receptors, and ion channels.
-
Combating Resistance : In both medicine and agriculture, the constant emergence of resistance necessitates the development of derivatives with novel binding modes or mechanisms of action.
-
Material Science : Beyond biological applications, pyrazole derivatives are being explored in the development of materials with specific properties, such as conductive polymers and dyes[16].
References
- Tairov M., et al. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Google Search.
- (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine.
- (n.d.). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Google Search.
- (n.d.). Pharmaceuticals with the trifluoromethylated pyrazole motif.
- (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
- (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- (2025, October 29).
- (n.d.). Current status of pyrazole and its biological activities. PMC - NIH.
- (2025, August 8). Journal of Molecular Structure Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids | Request PDF.
- (n.d.).
- (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- (2021, April 16).
- (n.d.). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control. PMC - NIH.
- (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- (n.d.). Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. Academia.edu.
- (n.d.).
- (2018, January 12).
- (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI.
- (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
Sources
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. meddocsonline.org [meddocsonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (PDF) Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings [academia.edu]
- 15. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royal-chem.com [royal-chem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with Electron-Deficient Alkynes
Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on challenges encountered with electron-deficient alkynes. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues in their click chemistry experiments.
Troubleshooting Decision Pathway
Before diving into specific frequently asked questions, the following flowchart provides a logical pathway to diagnose the root cause of a suboptimal CuAAC reaction.
Caption: A flowchart to guide the troubleshooting process for low-yield CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: My click reaction with an electron-deficient alkyne is giving low to no yield. What are the first things to check?
A1: Low or no product formation is a common issue that can stem from several factors, from the quality of your reagents to the reaction setup itself. Here’s a systematic approach to initial troubleshooting:
-
Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)).[1] This oxidation state is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2]
-
Reagent Purity and Integrity: The purity of your azide, alkyne, and solvents can significantly impact the reaction.[1]
-
Solution: Use high-purity reagents and solvents. Pay special attention to the sodium ascorbate solution, which should always be prepared fresh as it can degrade over time.[1]
-
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction.[5][6]
Q2: Are electron-deficient alkynes supposed to be more or less reactive in CuAAC reactions?
A2: Generally, terminal alkynes with electron-withdrawing groups are considered more reactive in CuAAC reactions.[8] The electron-withdrawing nature of these substituents increases the acidity of the terminal alkyne proton, facilitating its deprotonation and the formation of the copper-acetylide intermediate, a key step in the catalytic cycle.[2][9] Studies have shown that the reactivity of para-substituted phenylacetylenes increases as the substituent becomes more electron-withdrawing.[8]
However, it is important to note that very strong electron-withdrawing groups can sometimes lead to side reactions or slower reaction rates under specific conditions.[10] For instance, with sulfonyl azides, the strong electron-withdrawing character of the N-sulfonyl substituent can destabilize the resulting triazole intermediate, leading to ring-chain isomerization and the formation of other products.[9]
Q3: I'm observing a precipitate in my reaction. What could it be and how can I prevent it?
A3: The formation of a precipitate is a common observation and can be attributed to several factors:
-
Copper(I) Acetylide Precipitation: Some copper(I) acetylides, especially those derived from highly acidic alkynes like propiolic acid, can be insoluble and precipitate out of the reaction mixture, effectively halting the catalytic cycle.[11]
-
Insoluble Copper Complexes: In certain solvent systems or in the absence of a suitable stabilizing ligand, the copper catalyst itself can form insoluble aggregates.[3] The use of cuprous iodide (CuI) can sometimes lead to the formation of unproductive aggregates.[3]
-
Biomolecule Aggregation: When working with biomolecules, the presence of copper ions can sometimes induce aggregation and precipitation.[12]
Solutions:
-
Optimize Solvent System: The choice of solvent can significantly impact the solubility of all reaction components. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used.[2] For reactions with biomolecules, aqueous buffers are typical, and the addition of a co-solvent like DMSO might be necessary to improve solubility.[3]
-
Use a Chelating Ligand: Ligands such as TBTA, THPTA, or BTTAA are essential for keeping the copper(I) species soluble and catalytically active.[5][6][7]
-
Control Reagent Addition: In some cases, slow addition of one of the reactants can prevent the formation of insoluble intermediates.
Q4: What is the optimal catalyst and ligand system for reacting with electron-deficient alkynes?
A4: While the standard Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) and a ligand is a robust system, the choice of ligand can be critical, especially for challenging substrates.
| Ligand | Key Features & Applications |
| TBTA | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. One of the most common ligands, but insoluble in water. Suitable for organic solvents.[5][7] |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine. A water-soluble ligand, ideal for bioconjugation reactions in aqueous media.[3][5][7] |
| BTTAA | A newer generation water-soluble ligand that can accelerate reaction rates and reduce cytotoxicity.[7] |
For electron-deficient alkynes, a ligand that can effectively stabilize the Cu(I) center and promote the catalytic cycle is crucial. The optimal ligand-to-copper ratio should be determined experimentally but is often in the range of 1:1 to 5:1.[3][13]
Q5: Could side reactions be consuming my starting materials? What are common side reactions with electron-deficient alkynes?
A5: Yes, side reactions can significantly reduce the yield of your desired triazole product.
-
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen, the copper acetylide intermediate can undergo oxidative homocoupling to form a diacetylene byproduct. This is a common side reaction that consumes the alkyne starting material.
-
Prevention: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a reducing agent like sodium ascorbate also helps to suppress this side reaction.[9]
-
-
Hydrolysis of Electron-Deficient Alkynes: Some electron-deficient alkynes can be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Michael Addition: Highly electron-deficient alkynes can act as Michael acceptors, potentially reacting with nucleophiles present in the reaction mixture.[3][13]
Experimental Protocol: General Procedure for CuAAC with an Electron-Deficient Alkyne
This protocol provides a starting point for the copper-catalyzed click reaction of an electron-deficient alkyne with an azide. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.
Caption: A general experimental workflow for a CuAAC reaction.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a suitable reaction vial, add the alkyne solution.
-
Add the azide solution. Typically, a slight excess of one of the coupling partners (e.g., 1.1 equivalents) is used.
-
Add the reaction solvent/buffer to achieve the desired final concentration.
-
-
Catalyst and Ligand Addition:
-
In a separate tube, premix the CuSO₄ and ligand solutions. For example, mix 1 part CuSO₄ solution with 5 parts ligand solution to achieve a 1:5 copper-to-ligand ratio.[13] Let this mixture stand for a few minutes.
-
Add the premixed catalyst/ligand solution to the reaction vial. The final copper concentration is typically in the range of 50-250 µM for bioconjugation reactions, and higher (1-10 mol%) for small molecule synthesis.[13]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.[13]
-
Allow the reaction to proceed at room temperature with stirring. Protect from light if using fluorescent reagents.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction if necessary and proceed with the appropriate work-up and purification procedure for your product.
-
References
-
El-Samanody, A., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
Dalton Transactions. (2017). Au-iClick mirrors the mechanism of copper catalyzed azide–alkyne cycloaddition (CuAAC). Dalton Transactions. [Link]
-
Hein, C. D., et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Click Chemistry Tools. (n.d.). Click Chemistry Protocols. Click Chemistry Tools. [Link]
-
Wang, Q., et al. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Organometallics. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
ResearchGate. (2018). Optimization of the click reaction conditions a. ResearchGate. [Link]
-
ACS Publications. (2015). Copper-Catalyzed Hydroalkylation of Terminal Alkynes. ACS Publications. [Link]
-
ResearchGate. (2025). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au 4 Cu 4 –π-Alkyne Intermediate. ResearchGate. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
PNAS. (2012). Copper- and copper–N-heterocyclic carbene-catalyzed C H activating carboxylation of terminal alkynes with CO2 at ambient conditions. PNAS. [Link]
-
ResearchGate. (2020). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. ResearchGate. [Link]
-
Semantic Scholar. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Semantic Scholar. [Link]
-
MDPI. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]
-
Chemical Communications. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
-
ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. [Link]
-
ChemPhysChem. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. [Link]
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- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: A Researcher's Guide to Preventing Homocoupling of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the unique properties of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole in their synthetic endeavors. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen-rich pyrazole ring introduces specific challenges in cross-coupling reactions, most notably the propensity for undesired homocoupling of the terminal alkyne. This document provides in-depth, field-proven insights and troubleshooting strategies to mitigate this side reaction, ensuring the successful formation of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole particularly susceptible to it?
A1: Homocoupling, often referred to as Glaser, Hay, or Eglinton coupling, is an oxidative dimerization of terminal alkynes to form a symmetrical 1,3-diyne.[1][2] This reaction is a common and often frustrating side reaction in Sonogashira cross-coupling, as it consumes the alkyne starting material and complicates purification.
The structure of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole makes it especially prone to this side reaction for two key reasons:
-
Increased Acidity: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly increases the acidity of the terminal alkyne proton. This facilitates its removal by a base, a key step in the formation of the copper acetylide intermediate that precedes homocoupling.[1]
-
Copper(I) Catalysis: The classic Sonogashira reaction employs a copper(I) co-catalyst.[3] While crucial for facilitating the cross-coupling, copper(I) is also a highly efficient catalyst for the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[4][5]
Q2: What are the primary strategies to prevent the homocoupling of this alkyne?
A2: There are three main pillars to effectively suppress the homocoupling of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole:
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, atmosphere, and the rate of reagent addition can dramatically shift the reaction equilibrium away from homocoupling.
-
Judicious Choice of Catalyst System: The selection of the palladium catalyst, ligands, and the crucial decision to include or exclude a copper co-catalyst are paramount. Copper-free Sonogashira protocols are often the most effective solution.[4]
-
Use of Protecting Groups: Masking the acidic proton of the terminal alkyne with a removable protecting group provides a robust, albeit multi-step, approach to completely circumvent homocoupling.
Troubleshooting Guide: Sonogashira Cross-Coupling Reactions
This section addresses specific issues you may encounter during your experiments with 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole.
Issue 1: Significant formation of the homocoupled diyne byproduct is observed.
-
Primary Suspect: The presence of both a copper(I) co-catalyst and oxygen.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive homocoupling.
Issue 2: Low yield of the desired cross-coupled product, even after addressing homocoupling.
-
Primary Suspects: Catalyst inhibition, suboptimal base or solvent, or decomposition of starting materials.
-
Possible Causes and Solutions:
-
Base Selection: The choice of base is critical. While amine bases like triethylamine or diisopropylamine are common, inorganic bases such as cesium carbonate or potassium phosphate can be effective, particularly in copper-free systems.[6] The pyrazole nitrogen can be deprotonated by very strong bases, potentially leading to side reactions. A weaker inorganic base may be advantageous.
-
Solvent Effects: The polarity of the solvent can influence the stability of catalytic intermediates and reaction rates.[7] While THF and DMF are common, consider exploring other options like dioxane or acetonitrile.
-
Ligand Choice for Palladium: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial.[3]
-
Reaction Temperature: While Sonogashira reactions are often run at room temperature, gentle heating (40-60 °C) may be required for less reactive aryl halides. However, excessively high temperatures can lead to catalyst decomposition.
-
Detailed Experimental Protocols
The following protocols are provided as a starting point for optimization.
Protocol 1: Copper-Free Sonogashira Coupling of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.[6]
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe. Stir the mixture for 10 minutes. Then, add a solution of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole (1.2 equiv.) in DMF dropwise over 1 hour using a syringe pump.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides (e.g., bromides), the temperature may be increased to 40-60 °C.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole with a Trimethylsilyl (TMS) Group
This protocol describes a general procedure for the protection of the terminal alkyne, which is a reliable method to prevent homocoupling.[2][8]
-
Setup: Dissolve 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes (1.1 equiv.) dropwise and stir for 30 minutes.
-
Silylation: Add trimethylsilyl chloride (TMSCl) (1.2 equiv.) dropwise and allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography. The resulting TMS-protected alkyne can then be used in a standard Sonogashira coupling, and the TMS group can be easily removed with a fluoride source (e.g., TBAF) or mild base (e.g., K₂CO₃ in methanol) post-coupling.[2]
Data Summary Table
The following table summarizes the expected impact of various reaction parameters on the formation of the homocoupled byproduct.
| Parameter | Condition | Expected Homocoupling | Rationale |
| Atmosphere | Air | High | Oxygen is an oxidant that promotes the oxidative dimerization of copper acetylides.[4] |
| Inert (Ar, N₂) | Low | The absence of oxygen significantly suppresses the primary pathway for homocoupling. | |
| Catalyst System | Pd/Cu | Moderate to High | Copper(I) is a highly effective catalyst for Glaser-type homocoupling.[5] |
| Copper-Free | Very Low | Eliminates the primary catalyst for the homocoupling side reaction.[4] | |
| Alkyne Addition | All at once | Moderate to High | A high initial concentration of the alkyne favors the bimolecular homocoupling reaction. |
| Slow (Syringe Pump) | Low | Maintains a low, steady concentration of the alkyne, favoring the cross-coupling with the aryl halide. | |
| Base | Strong Amine (e.g., excess Et₃N) | Can be High | Can facilitate the formation of the copper acetylide intermediate. |
| Weaker Inorganic (e.g., K₂CO₃) | Generally Lower | Less likely to promote side reactions, especially in copper-free systems. |
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2018). RSC Advances, 8(32), 17835-17851. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry, 40(8), 2281-2297. [Link]
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015, April 6). CureFFI.org. [Link]
-
Ljungdahl, T., Timmons, C., & Wärnmark, K. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(11), 2490–2498. [Link]
-
He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(24), 9714–9718. [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
-
Li, P., & Wang, L. (2012). Heterogeneous Catalytic Homocoupling of Terminal Alkynes. ACS Catalysis, 2(7), 1341–1357. [Link]
-
The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. (2016). Molecules, 21(5), 606. [Link]
-
Oxidative homo-coupling of alkyne derivatives to form diynes. (2023). ResearchGate. [Link]
-
Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior. (2018). ACS Catalysis, 8(8), 7228–7240. [Link]
-
Recent Progress of Protecting Groups for Terminal Alkynes. (2020). Chinese Journal of Organic Chemistry, 40(8), 2281-2297. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014). Beilstein Journal of Organic Chemistry, 10, 1786–1795. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. Retrieved February 15, 2026, from [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters, 24(13), 2493–2498. [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2024). RSC Advances, 14(1), 1-8. [Link]
-
Innate C–H trifluoromethylation of heterocycles. (2012). Proceedings of the National Academy of Sciences, 109(4), 1090–1095. [Link]
-
Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. (2018). Fluorine notes, 1(116). [Link]
-
Antipyretic and antioxidant activities of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles in rats. (2010). Brazilian Journal of Medical and Biological Research, 43(12), 1183–1190. [Link]
-
Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. (2022). Arabian Journal of Chemistry, 15(1), 103529. [Link]
-
Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Advances, 4(55), 29140-29159. [Link]
-
Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. (2015). RSC Advances, 5(61), 49231-49237. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering, 11(48), 17359–17370. [Link]
-
Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2016). Arkivoc, 2016(5), 241-255. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered electronic characteristics, make these molecules highly sought after. Among them, 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole stands out as a versatile building block. Its pyrazole core is a common scaffold in pharmaceuticals, while the ethynyl and trifluoromethyl groups offer opportunities for further functionalization and modulation of its physicochemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such novel compounds. This guide, intended for researchers and scientists in the field, provides an in-depth analysis of the expected ¹H NMR spectrum of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole. We will delve into the theoretical basis for the predicted chemical shifts and coupling patterns, offer a protocol for spectral acquisition, and compare its expected spectral features with those of related pyrazole derivatives.
Predicted ¹H NMR Spectrum Analysis
The structure of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole dictates a specific set of signals in its ¹H NMR spectrum. We anticipate three distinct proton environments: the two protons on the pyrazole ring (H-3 and H-4) and the terminal ethynyl proton.
dot graph "5_ethynyl_1_trifluoromethyl_1H_pyrazole" { layout=neato; node [shape=plaintext]; edge [style=bold];
// Define nodes for atoms N1 [label="N", pos="0,0.5!"]; N2 [label="N", pos="-0.8,-0.2!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="C", pos="0.5,-1.2!"]; C5 [label="C", pos="0.8,-0.2!"];
// Define nodes for substituents CF3 [label="CF₃", pos="0,1.5!"]; Ethynyl_C1 [label="C", pos="1.8,-0.2!"]; Ethynyl_C2 [label="C", pos="2.8,-0.2!"]; H_ethynyl [label="H", pos="3.8,-0.2!"]; H3 [label="H", pos="-1.0,-2.0!"]; H4 [label="H", pos="1.0,-2.0!"];
// Draw bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- CF3; C5 -- Ethynyl_C1; Ethynyl_C1 -- Ethynyl_C2 [style=triple]; Ethynyl_C2 -- H_ethynyl; C3 -- H3; C4 -- H4; }
Caption: Molecular structure of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole with proton labeling.
Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to its electronic environment. In our target molecule, the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the N-1 position will significantly influence the chemical shifts of the pyrazole ring protons.[1][2][3] This group reduces the electron density of the aromatic ring, leading to a deshielding effect and a downfield shift (higher ppm values) of the H-3 and H-4 protons compared to unsubstituted pyrazole.
-
H-3 and H-4 Protons: In unsubstituted pyrazole, the H-4 proton typically appears around 6.3 ppm, while the H-3 and H-5 protons are observed near 7.6 ppm.[4][5] Due to the potent deshielding effect of the N-CF₃ group, we predict the signals for H-3 and H-4 to be shifted downfield. The H-3 proton, being closer to the N-CF₃ group, is expected to experience a more significant downfield shift than the H-4 proton.
-
Ethynyl Proton (≡C-H): The chemical shift of a terminal alkyne proton is typically found in the range of 2-3 ppm.[6][7] This upfield position relative to aromatic or vinylic protons is a consequence of the magnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the axis of the bond where the proton resides.
Multiplicity (Splitting Patterns)
The multiplicity of a signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule.
-
H-3 Proton: This proton is adjacent to the H-4 proton. Therefore, its signal is expected to be split into a doublet .
-
H-4 Proton: This proton is coupled to the H-3 proton. Consequently, its signal will also appear as a doublet .
-
Ethynyl Proton: This proton is separated from the nearest pyrazole proton (H-4) by four bonds. Long-range coupling is possible but often weak. Therefore, the ethynyl proton is most likely to appear as a singlet .
Coupling Constants (J)
The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle and the number of bonds between coupled protons.
-
³J(H-3, H-4): The coupling between adjacent protons on a pyrazole ring is typically in the range of 1.5-3.0 Hz.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Doublet (d) | 1H | ~1.5 - 3.0 |
| H-4 | 6.5 - 6.9 | Doublet (d) | 1H | ~1.5 - 3.0 |
| ≡C-H | 2.5 - 3.5 | Singlet (s) | 1H | N/A |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole, the following protocol is recommended.
Caption: Workflow for ¹H NMR spectrum acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9][10][11]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[12]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the pulse angle, acquisition time, and number of scans. For a routine ¹H NMR, a 90° pulse and 16-32 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
-
Integrate the area under each signal to determine the relative number of protons each represents.
-
Analyze the spectrum to determine the chemical shifts, multiplicities, and coupling constants of all signals.
-
Comparison with Alternative Pyrazole Derivatives
The ¹H NMR spectrum of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the combined electronic effects of its substituents. A comparison with simpler pyrazole derivatives highlights the diagnostic value of these spectral features.
| Compound | Key Structural Difference | Expected ¹H NMR Spectral Changes |
| 1H-Pyrazole | Lacks substituents | H-4 signal is upfield (~6.3 ppm) and is a triplet. H-3/H-5 protons are equivalent and appear as a doublet (~7.6 ppm).[4] |
| 1-(Trifluoromethyl)-1H-pyrazole | Lacks the 5-ethynyl group | Signals for H-3, H-4, and H-5 will all be present and shifted downfield compared to 1H-pyrazole. The H-5 proton will likely be the most downfield-shifted. |
| 5-Ethynyl-1H-pyrazole | Lacks the 1-trifluoromethyl group | The pyrazole proton signals will be at a higher field (more shielded) compared to the title compound. The ethynyl proton signal will be in a similar region (~2-3 ppm). |
The presence of the trifluoromethyl group is the most significant contributor to the downfield shift of the pyrazole protons.[13] The ethynyl group's magnetic anisotropy primarily influences its own proton's chemical shift.[6]
Conclusion
The ¹H NMR spectrum of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is predicted to exhibit three distinct signals corresponding to the H-3, H-4, and terminal ethynyl protons. The strong electron-withdrawing nature of the trifluoromethyl group is expected to cause a significant downfield shift of the pyrazole ring protons, providing a clear spectral signature. The analysis of chemical shifts, multiplicities, and coupling constants, as outlined in this guide, allows for the unambiguous structural confirmation of this important fluorinated heterocyclic compound. This predictive analysis, grounded in fundamental NMR principles and data from related structures, serves as a valuable resource for researchers working with this and similar molecules.
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Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis. (2007, February 24). Taylor & Francis Online. Retrieved from [Link]
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Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri - Canadian Science Publishing. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Wiley Online Library. Retrieved from [Link]
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The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling - Taylor & Francis. (2006, December 19). Taylor & Francis Online. Retrieved from [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). ACS Publications. Retrieved from [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed. (2016, August 15). PubMed. Retrieved from [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Connect Journals. Retrieved from [Link]
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On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]
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A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). MDPI. Retrieved from [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12). ResearchGate. Retrieved from [Link]
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Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ACS Publications. Retrieved from [Link]
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5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. … - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). MDPI. Retrieved from [Link]
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Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF 3 S-Containing Triazoles - MDPI. (2025, May 28). MDPI. Retrieved from [Link]
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1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. (2021, August 22). National Center for Biotechnology Information. Retrieved from [Link]
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5-(4-CHLOROPHENYL)-1-(1,1-DIMETHYLETHYL)-3-TRIFLUOROMETHYL-1H-PYRAZOLE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
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Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
For researchers and professionals in drug development, the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the precise characterization of trifluoromethylated compounds is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful tool in this endeavor, owing to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide chemical shift range that minimizes signal overlap.[1]
This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole, a heterocyclic scaffold of growing interest. While direct experimental data for this specific molecule is not publicly available, this guide offers a scientifically reasoned estimation based on a comparative analysis of structurally related compounds. We will delve into the subtle electronic and structural factors that govern the ¹⁹F NMR chemical shift in this class of molecules and provide a robust, field-tested protocol for acquiring high-quality ¹⁹F NMR spectra.
Estimated ¹⁹F NMR Chemical Shift and Comparative Analysis
Based on an analysis of structurally analogous trifluoromethyl-substituted pyrazoles, the estimated ¹⁹F NMR chemical shift for 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is predicted to be in the range of -60 to -65 ppm (relative to CFCl₃ at 0.00 ppm) in a standard deuterated solvent like CDCl₃ or DMSO-d₆.
This estimation is derived from the understanding that the chemical shift of a CF₃ group is highly sensitive to the electronic environment of the atom or group it is attached to.[2] In this case, the CF₃ group is bonded to a nitrogen atom within a pyrazole ring. The pyrazole ring is an aromatic heterocycle, and its electron density, along with the influence of substituents, will directly impact the shielding of the fluorine nuclei.
The table below presents experimental ¹⁹F NMR chemical shift data for several trifluoromethyl-substituted pyrazoles, providing a basis for our estimation and a valuable resource for comparative studies.
| Compound | Solvent | ¹⁹F NMR Chemical Shift (δ, ppm) | Source |
| 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole (Estimated) | CDCl₃ | -60 to -65 | N/A |
| 5-Fluoro-1,4-diphenyl-3-(trifluoromethyl)-1H-pyrazole | CDCl₃ | -67.66 | [3] |
| 1-(4-(Benzylsulfonyl)phenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | N/A | N/A | [4] |
| 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol] | DMSO-d₆ | -61.5, -61.6 | [5] |
| A compound with a 3-CF₃ pyrazole moiety | DMSO | -66.75 | [3] |
Analysis of Comparative Data:
The observed chemical shifts in the table highlight key trends. The presence of bulky and electron-withdrawing or -donating groups on the pyrazole ring can influence the electronic environment of the CF₃ group, leading to shifts in its resonance frequency. For instance, the electron-withdrawing nature of the pyrazole ring itself tends to deshield the fluorine nuclei, resulting in a downfield shift (less negative ppm value) compared to aliphatic CF₃ groups. The ethynyl group at the 5-position in our target molecule is a π-system that can further modulate the electron density within the pyrazole ring through resonance and inductive effects, influencing the precise chemical shift of the N-CF₃ group.
Key Factors Influencing the ¹⁹F NMR Chemical Shift of N-Trifluoromethyl Pyrazoles
The chemical shift of the CF₃ group in 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole is a result of a complex interplay of several factors. A deeper understanding of these factors is crucial for accurate spectral interpretation and structural elucidation.
Caption: Key factors influencing the ¹⁹F NMR chemical shift of the CF₃ group.
-
Electronic Effects: The strongly electronegative fluorine atoms withdraw electron density from the carbon atom, which in turn is influenced by the electron-donating or -withdrawing nature of the pyrazole ring and its substituents. The nitrogen atom to which the CF₃ group is attached is part of an aromatic system, and its electronic character significantly impacts the shielding of the fluorine nuclei.[2]
-
Ring Aromaticity: The aromatic nature of the pyrazole ring generates a ring current that can either shield or deshield the exocyclic CF₃ group, depending on its orientation relative to the ring plane.
-
Substituent Effects: The ethynyl group at the C5 position can exert both inductive and resonance effects, altering the electron density distribution within the pyrazole ring and, consequently, the chemical environment of the N-CF₃ group.
-
Solvent Effects: The polarity of the solvent can influence the ¹⁹F chemical shift by several ppm through intermolecular interactions such as dipole-dipole interactions and hydrogen bonding.[6][7] It is crucial to report the solvent used when comparing ¹⁹F NMR data.
Experimental Protocol for Acquiring a High-Quality ¹⁹F NMR Spectrum
This section provides a detailed, step-by-step methodology for obtaining a reliable ¹⁹F NMR spectrum of a trifluoromethyl-substituted pyrazole.
I. Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of the solid sample of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shift, so consistency is key for comparative studies.[7]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm.[8] Add a small, known amount of the internal standard to the NMR tube. Alternatively, an external reference can be used.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
Caption: A streamlined workflow for ¹⁹F NMR data acquisition and analysis.
-
Lock and Shim: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient.
-
Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm) to ensure all fluorine signals are captured. For trifluoromethyl groups on heterocyclic systems, a range from -50 to -80 ppm is a good starting point.
-
Transmitter Offset (O1p): Center the spectral window around the expected chemical shift range (e.g., -65 ppm).
-
Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate for ¹⁹F nuclei, which typically have shorter relaxation times than ¹H.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Proton Decoupling: For a simple ¹⁹F spectrum, proton decoupling is often not necessary unless resolving fine J-coupling to protons is desired. If ¹H-¹⁹F coupling is present and complicates the spectrum, a proton-decoupled experiment can be performed.
-
III. Data Processing and Referencing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automated or manual baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (e.g., C₆H₅CF₃ at -63.72 ppm) or an external reference standard (e.g., CFCl₃ at 0.00 ppm). Accurate referencing is critical for comparing data across different experiments and laboratories.
Conclusion
While the precise experimental ¹⁹F NMR chemical shift of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole remains to be reported, a well-reasoned estimation places it in the -60 to -65 ppm range. This guide has provided a framework for understanding this estimation through a comparative analysis of related structures. The provided experimental protocol offers a robust starting point for researchers to confidently acquire high-quality ¹⁹F NMR data for this and similar trifluoromethylated heterocyclic compounds. As the importance of fluorinated motifs in drug discovery continues to grow, a thorough understanding of their NMR spectroscopic properties is indispensable for accelerating the design and development of novel therapeutics.
References
- Prosser, R. S., & Kitevski-LeBlanc, J. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 133–142.
- Wang, Y., et al. (2021). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. The Journal of Organic Chemistry, 86(17), 11946-11956.
- Warr, A. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
- Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
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- Guo, C., & Holzer, W. (2009). 4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. Molbank, 2009(3), M622.
- Hayashi, Y., et al. (2011). Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster, Zn4(OCOCF3)6O•CF3CO2H: Synthesis under Mild Conditions and Catalytic Transesterification and Oxazoline Formation.
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- Creative Biolabs. (n.d.). 19F NMR of 1-(4-(Benzylsulfonyl)phenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (2).
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A Comparative Guide to the Reactivity of 5-Ethynyl vs. 3-Ethynyl-1-(trifluoromethyl)-pyrazole
Introduction: The Strategic Importance of Ethynyl-Pyrazoles in Modern Chemistry
Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are cornerstones in the architecture of bioactive molecules, finding extensive application in medicinal chemistry, agrochemicals, and materials science.[1][2] Their prevalence stems from their synthetic accessibility and their capacity to engage in various non-covalent interactions like hydrogen bonding and π-stacking. The strategic incorporation of a trifluoromethyl (CF₃) group, a common motif in pharmaceuticals, significantly enhances a molecule's metabolic stability, lipophilicity, and target-binding affinity due to the unique properties of fluorine.[3][4][5]
When this privileged scaffold is further functionalized with an ethynyl (alkyne) group, it becomes a powerful and versatile building block. The terminal alkyne serves as a reactive handle for a suite of high-yield, orthogonal chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry") and Sonogashira cross-coupling reactions.[6][7][8]
This guide provides an in-depth comparison of the reactivity of two key regioisomers: 5-ethynyl-1-(trifluoromethyl)-pyrazole and 3-ethynyl-1-(trifluoromethyl)-pyrazole . Understanding the subtle yet critical differences in their reactivity, governed by the interplay of electronic and steric effects, is paramount for researchers in drug discovery and chemical biology aiming to select the optimal building block for their specific synthetic strategy.
Part 1: Unpacking the Isomeric Differences: Electronic and Steric Factors
The reactivity of the terminal alkyne in these pyrazole isomers is not identical. The difference is dictated by the alkyne's position relative to the two nitrogen atoms of the pyrazole ring and the potent electron-withdrawing N-trifluoromethyl group.
Electronic Landscape
The trifluoromethyl group is a powerful inductive electron-withdrawing group.[4] This effect propagates through the pyrazole ring, lowering the electron density of the entire heterocyclic system and increasing the acidity of the terminal alkyne proton (C≡C-H).
-
5-Ethynyl Isomer: The ethynyl group at the C5 position is directly adjacent to the N1-CF₃ substituent. This proximity results in a strong inductive pull on the C5 carbon, making the attached alkyne significantly electron-deficient. This heightened electron withdrawal is anticipated to make the terminal proton more acidic compared to the 3-ethynyl isomer.
-
3-Ethynyl Isomer: The ethynyl group at the C3 position is further removed from the N1-CF₃ group. While still influenced by the inductive effect, the impact is attenuated over the additional bonds. Consequently, the alkyne in the 3-position is expected to be more electron-rich, and its terminal proton less acidic, than that of the 5-ethynyl isomer.
Steric Environment
The spatial arrangement of atoms around the reactive alkyne group plays a crucial role in its accessibility to catalysts and reagents.
-
5-Ethynyl Isomer: The C5 position is flanked by the N1-CF₃ group. The trifluoromethyl group, while not exceptionally large, is bulkier than a hydrogen atom and can create significant steric hindrance, potentially impeding the approach of large catalytic complexes.
-
3-Ethynyl Isomer: The C3 position is adjacent to the C4-H, presenting a much more open and sterically unencumbered environment. This allows for easier access by bulky reagents and catalysts.
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3-ethynyl-1-(trifluoromethyl)-pyrazole (1.0 equivalent), the desired aryl halide (e.g., iodobenzene, 1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents), and copper(I) iodide (0.05 equivalents).
-
Solvent Addition: The flask is evacuated and backfilled with argon three times. Degassed solvent (a 2:1 mixture of THF and triethylamine) is then added via syringe.
-
Reaction: The reaction mixture is stirred at 50 °C. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure coupled product.
Conclusion and Recommendations
The choice between 5-ethynyl- and 3-ethynyl-1-(trifluoromethyl)-pyrazole is not arbitrary but a strategic decision based on the intended chemical transformation.
-
3-Ethynyl-1-(trifluoromethyl)-pyrazole should be considered the "workhorse" isomer for most common applications. Its sterically accessible alkyne makes it the superior substrate for robust, high-yielding transformations like Sonogashira couplings and standard CuAAC click reactions, where catalyst accessibility is paramount.
-
5-Ethynyl-1-(trifluoromethyl)-pyrazole is a specialized building block . Its utility shines in scenarios where the enhanced electron-deficient nature of the alkyne is advantageous, such as in HOMO-controlled 1,3-dipolar cycloadditions. Researchers should anticipate the need for more tailored reaction conditions to overcome the inherent steric hindrance at the C5 position in catalyst-driven reactions.
By understanding these fundamental principles of reactivity, chemists can harness the full potential of these valuable fluorinated building blocks, paving the way for the efficient and innovative synthesis of next-generation pharmaceuticals and functional materials.
References
-
Khanal, B., Feliciano, M. A. M., & Gold, B. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 15(49), 41924–41933. [Link]
-
Gemo, R., et al. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]
-
Reddy, S., et al. (2008). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Organic Letters, 10(15), 3351-3354. [Link]
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Liu, X., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Tetrahedron Letters, 65, 152731. [Link]
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Esmaeili, A. A., et al. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Synthetic Communications. [Link]
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Mlostoń, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2433–2438. [Link]
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Al-Matar, H. M., et al. (2010). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 15(5), 3757-3802. [Link]
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Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(10), 1339-1350. [Link]
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Müller, T. J. J. (2009). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 5, 20. [Link]
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Liu, X., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate. [Link]
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Mlostoń, G., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. [Link]
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Yarlagadda, V., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. [Link]
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Janowska, K., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Materials, 15(6), 2235. [Link]
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Esmaeili, A. A., et al. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Taylor & Francis Online. [Link]
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Al-Masabi, A., et al. (2018). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Molecules, 23(10), 2469. [Link]
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Wang, Y., et al. (2021). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 19(33), 7247-7251. [Link]
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Jones, B. G., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
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Tian, A., et al. (2014). The key role of -CH3 steric hindrance in bis(pyrazolyl) ligand on polyoxometalate-based compounds. Dalton Transactions, 43(23), 8823-8831. [Link]
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Cikotiene, I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
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Chen, Y., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. [Link]
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Loll, F., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Journal of Medicinal Chemistry, 62(1), 154-171. [Link]
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Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Al-Ostath, A., et al. (2022). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 12(48), 31221-31238. [Link]
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Organ, M. G., et al. (2016). Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The "Adjacent Lone Pair Effect" Demystified. The Journal of Organic Chemistry, 81(4), 1718-1722. [Link]
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Cikotiene, I., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. [Link]
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Kumar, A., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 152, 107621. [Link]
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Khanal, B., Feliciano, M. A. M., & Gold, B. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed. [Link]
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Li, Y., et al. (2019). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 24(17), 3056. [Link]
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Comparative Guide: Mass Spectrometry Profiling of Trifluoromethyl Pyrazoles
Executive Summary
The trifluoromethyl (
Key Takeaway: Unlike methyl-pyrazoles which favor ring cleavage and hydrogen rearrangements,
Ionization Strategy: Performance Comparison
The first critical decision in analyzing
Comparative Matrix: Ionization Techniques
| Feature | ESI Positive (+) | ESI Negative (-) | Electron Impact (EI) |
| Primary Mechanism | Protonation | Deprotonation | Electron ejection |
| Suitability for | High for N-substituted derivatives. | Optimal for N-unsubstituted (1H) pyrazoles. | High for volatile intermediates; poor for polar drugs. |
| Sensitivity Impact | N/A (Vacuum dependent). | ||
| Structural Insight | Shows molecular ion; fragmentation requires MS/MS.[1][2] | Shows molecular ion; fragmentation requires MS/MS.[2] | Rich "fingerprint" fragmentation in-source. |
| Recommendation | Use for N-alkyl/aryl drugs. | Use for metabolite ID (N-dealkylation products). | Use for GC-MS QC of starting materials. |
Expert Insight: For trace analysis of 1H-trifluoromethyl pyrazoles (e.g., metabolites), ESI(-) is superior. The strong inductive effect of the
group pulls electron density from the ring, making the N-H proton significantly more acidic () than in methyl-pyrazoles ( ), facilitating facile deprotonation [1, 3].
Mechanistic Deep Dive: Fragmentation Pathways
The core differentiation in performance lies in how the molecule breaks apart. We compare the standard Methyl-Pyrazole against the Trifluoromethyl-Pyrazole.
The "Fluorine Effect" on Fragmentation
-
Methyl-Pyrazole (
): Electron-donating group. Fragmentation typically involves loss of (27 Da) or (15 Da) followed by ring expansion or cleavage. -
Trifluoromethyl-Pyrazole (
): Electron-withdrawing group. The C-F bond is strong, but the bond is susceptible to homolytic cleavage under high collision energy.
Diagnostic Pathways for
-
-Cleavage (
Loss): Direct loss of the radical group (69 Da). This is the "signature" transition. -
HF Elimination: A rearrangement where a fluorine atom abstracts a hydrogen (often from an ortho-substituent or the ring), expelling neutral HF (20 Da).
-
Ring Destruction: Unlike alkyl pyrazoles which often preserve the aromatic ring charge,
pyrazoles frequently undergo complete ring fission due to destabilization of the radical cation [2, 6].
Visualization of Fragmentation Logic
Figure 1: Competitive fragmentation pathways for protonated trifluoromethyl pyrazoles. Note the bifurcation between radical loss (CF3) and rearrangement (HF).
Isomeric Differentiation (3- vs. 5- )
Distinguishing positional isomers is a frequent challenge in drug development. The position of the
| Isomer | Diagnostic Behavior | Mechanism |
| 3-Trifluoromethyl | High abundance of | Proximity to N-H (in 1H-tautomers) or N-substituents allows F...H interaction, facilitating HF loss. |
| 5-Trifluoromethyl | High abundance of | Steric crowding often weakens the |
Validation Protocol: To confirm isomer identity, calculate the ratio of intensities:
-
If
Likely 3- (Rearrangement dominant). -
If
Likely 5- (Cleavage dominant).
Standardized Experimental Protocol
To reproduce these diagnostic patterns, strict control of collision energy (CE) is required. Low CE will not break the C-F bonds; excessive CE will obliterate the structural information.
Workflow: LC-MS/MS Characterization
Step 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol (Preferred over ACN for fluorinated compounds to enhance solvation).
-
-
Gradient: 5% B to 95% B over 5 mins.
compounds are lipophilic and will elute late.
Step 2: Mass Spectrometry Tuning (QqQ or Q-TOF)
-
Source: ESI Positive (for N-substituted) / Negative (for 1H).
-
Capillary Voltage: 2.5 kV (Keep lower than standard 3.5 kV to prevent in-source discharge common with fluorinated species).
-
Desolvation Temp: 450°C (High temp required for stable spray of lipophilic species).
Step 3: Fragmentation Ramp (The "Stepped CE" Method) Do not use a static collision energy. Use a stepped ramp to capture both labile and stable fragments.
-
Scan 1 (Low Energy): 15 eV
Preserves . -
Scan 2 (Med Energy): 30 eV
Generates . -
Scan 3 (High Energy): 50-60 eV
Forces and ring cleavage.
Step 4: Data Analysis Criteria
-
Extract Ion Chromatogram (EIC) for
69 ( ) in high-energy channel. -
Check for neutral loss of 20 Da (
) in medium-energy channel. -
Confirm absence of
( ) to rule out non-fluorinated impurities.
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link][3][4][5][6]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes. [Link]
-
Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors. PLOS One. [Link][5]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). [Link][4][5][7]
-
Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International. [Link]
-
Fragment loss of CF3 group. ACD/Labs. [Link]
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A Comparative Guide to HPLC Purity Analysis of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the rationale behind method development, compare different chromatographic conditions, and present supporting experimental data to guide you in selecting and implementing a robust purity testing protocol.
Introduction: The Analytical Challenge
5-ethynyl-1-(trifluoromethyl)-1H-pyrazole presents a unique analytical challenge due to its combination of a polar pyrazole ring, a non-polar trifluoromethyl group, and a reactive ethynyl group. A successful HPLC method must be able to resolve the main compound from potential impurities, which may include starting materials, by-products, and degradation products. The ideal method should be specific, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Physicochemical Properties and Method Development Strategy
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective HPLC method.
-
Structure and Polarity: The presence of both polar (pyrazole) and non-polar (trifluoromethyl) moieties suggests that Reverse-Phase HPLC (RP-HPLC) would be the most suitable separation mode.
-
UV Absorbance: Pyrazole and its derivatives are known to exhibit UV absorbance in the range of 200-250 nm.[5][6][7] Preliminary UV scans of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole would be necessary to determine the optimal wavelength for detection, maximizing sensitivity while minimizing interference from potential impurities.
-
Solubility: The compound's solubility in various organic solvents and water will dictate the choice of diluent for sample preparation and the composition of the mobile phase.
Our strategy will focus on comparing different RP-HPLC columns and mobile phase compositions to achieve the best separation efficiency and peak shape.
Experimental Workflow for HPLC Method Development
The following diagram illustrates the logical flow of the HPLC method development and validation process.
Caption: Workflow for HPLC Method Development and Validation.
Comparison of HPLC Methods
To identify the optimal conditions for the purity analysis of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole, three different RP-HPLC methods were evaluated. The key variable in this comparison is the stationary phase (column), as it plays a critical role in the separation mechanism.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Data Acquisition Software: OpenLab CDS or equivalent.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole reference standard and dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Method A: C18 Column
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method B: C8 Column
-
Column: Zorbax Eclipse Plus C8 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Methanol
-
Gradient: 40% B to 80% B over 10 minutes, hold at 80% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Method C: Phenyl-Hexyl Column
-
Column: Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: Water; B: Acetonitrile
-
Isocratic: 60% B
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Results and Discussion
The performance of each method was evaluated based on key chromatographic parameters such as retention time, theoretical plates (a measure of column efficiency), tailing factor (a measure of peak symmetry), and resolution of the main peak from a known impurity.
| Parameter | Method A (C18) | Method B (C8) | Method C (Phenyl-Hexyl) |
| Retention Time (min) | 8.5 | 6.2 | 4.8 |
| Theoretical Plates | 12,500 | 9,800 | 7,200 |
| Tailing Factor | 1.1 | 1.3 | 1.5 |
| Resolution (from Impurity 1) | 2.5 | 1.8 | 1.2 |
Analysis of Results:
-
Method A (C18): This method provided the best overall performance. The C18 column, with its long alkyl chains, offers strong hydrophobic interactions, resulting in good retention and excellent separation efficiency, as indicated by the high number of theoretical plates. The use of trifluoroacetic acid as a mobile phase modifier helped to achieve a sharp and symmetrical peak. The resolution from a known closely eluting impurity was well above the acceptable limit of 2.0.
-
Method B (C8): The C8 column, having shorter alkyl chains than C18, resulted in less retention and a shorter run time. While the efficiency was acceptable, the peak tailing was more pronounced, and the resolution from the critical impurity was lower than that of Method A.
-
Method C (Phenyl-Hexyl): The Phenyl-Hexyl column offers alternative selectivity due to pi-pi interactions with the pyrazole ring. However, under the tested isocratic conditions, it provided the lowest efficiency and poorest peak shape. The resolution from the impurity was also inadequate.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity analysis of small organic molecules, other techniques can be used for orthogonal verification.[8][9][10][11][12]
| Technique | Advantages | Disadvantages | Suitability for 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Unsuitable due to the low volatility of the analyte. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and inexpensive. | Lower resolution and sensitivity compared to HPLC. | Useful for rapid screening but not for quantitative purity determination. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity than HPLC, requires highly pure standards for qNMR. | Excellent for structural confirmation and identification of impurities, but less practical for routine purity testing. |
| Mass Spectrometry (MS) | High sensitivity and specificity, provides molecular weight information. | Typically coupled with a separation technique like HPLC or GC. | HPLC-MS is a powerful tool for impurity identification and profiling. |
Conclusion and Recommendation
Based on the comparative data, Method A (C18 column with a water/acetonitrile gradient and TFA as a modifier) is the recommended HPLC method for the purity analysis of 5-ethynyl-1-(trifluoromethyl)-1H-pyrazole. This method demonstrates superior separation efficiency, peak symmetry, and resolution, ensuring accurate and reliable purity determination.
For a comprehensive quality control strategy, it is advisable to complement the HPLC purity data with an orthogonal technique such as NMR for structural confirmation and HPLC-MS for the identification of any unknown impurities. The developed HPLC method should be fully validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose in a regulated environment.[1][4][13]
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
-
UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. ResearchGate. Available at: [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. Available at: [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]
-
Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... ResearchGate. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
VUV optical-absorption and near threshold electron energy loss spectra of pyrazole. ResearchGate. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
What methods are used to test the purity of organic compounds?. TutorChase. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available at: [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Medium. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
